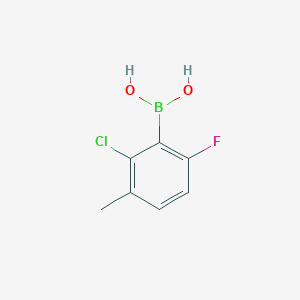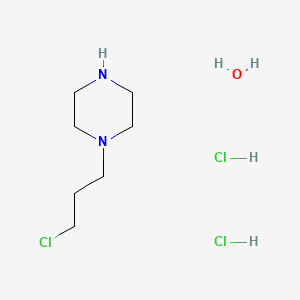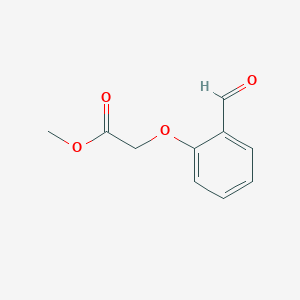
2-甲酰苯氧基乙酸甲酯
概述
描述
“Methyl (2-formylphenoxy)acetate” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 . The InChI code for this compound is 1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 .
Synthesis Analysis
The synthesis of “Methyl (2-formylphenoxy)acetate” involves the reaction of salicylaldehyde with potassium carbonate, dimethylformamide, and methyl chloroacetate . The reaction is mechanically stirred at 65°C for about 24 hours . After cooling the reaction mixture to 25°C, it is poured into cold water while stirring vigorously . An oil separates out that suddenly solidifies . The solid is isolated by filtration, washed with water, and can be dried in vacuo at 25°C .Molecular Structure Analysis
The molecular structure of “Methyl (2-formylphenoxy)acetate” consists of a methyl ester group (-COOCH3) attached to a phenyl ring with a formyl group (-CHO) at the ortho position .Physical And Chemical Properties Analysis
“Methyl (2-formylphenoxy)acetate” is a solid at room temperature . It is stored under an inert atmosphere at a temperature between 2-8°C .科学研究应用
厌氧醚裂解
一项研究探索了乙酸杆菌菌株对 2-苯氧乙醇的厌氧降解,2-苯氧乙醇与 2-甲酰苯氧基乙酸甲酯具有相同的结构成分。这一过程产生了苯酚和乙酸盐,表明基于醚的化合物(包括与 2-甲酰苯氧基乙酸甲酯在结构上相关的化合物)存在潜在的生物降解途径。该研究提出了一个类似于二醇脱水酶的机制来解释醚键的酶促裂解,表明微生物代谢和基于醚的化合物之间存在复杂的相互作用 (Speranza 等人,2002)。
合成和晶体结构分析
一项研究重点关注了 2-[5-(2-羟基苯基)-2H-四唑-2-基]乙酸甲酯的合成,该化合物具有与 2-甲酰苯氧基乙酸甲酯类似的核心结构,突出了这些化合物在合成复杂化学结构中的用途。这项工作阐明了该化合物的晶体结构,为我们理解分子排列及其在材料科学和分子工程中的潜在应用做出了贡献 (Lee 等人,2017)。
光诱导烷基化羰基化
另一项研究讨论了烯烃的光诱导烷基化羰基化,这是一个涉及类似于 α-(苯硒代)乙酸甲酯的化合物的过程。这项研究提供了对羰基化反应机理的见解,这些反应对于酰基化合物的合成至关重要,并对有机化学中新合成路线的开发具有影响 (Ryu 等人,1996)。
植物化学研究
在天然产物化学的背景下,研究已经从植物来源鉴定了酚类衍生物,表明酚类化合物(例如与 2-甲酰苯氧基乙酸甲酯相关的化合物)在生物多样性和潜在药理应用中普遍存在且具有重要意义 (Ding & Jia,1992)。
分析化学应用
通过直接乙酰化研究痕量苯酚的气相色谱分析展示了乙酸酯的分析应用。这项研究提供了一种有效检测和分析酚类化合物的方法,强调了乙酸衍生物在增强色谱特征中的作用 (Coutts 等人,1979)。
安全和危害
“Methyl (2-formylphenoxy)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
methyl 2-(2-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNZMMUFVVXGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408875 | |
| Record name | methyl (2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-formylphenoxy)acetate | |
CAS RN |
40359-34-0 | |
| Record name | methyl (2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl (2-formylphenoxy)acetate in the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates?
A1: Methyl (2-formylphenoxy)acetate serves as a crucial starting material in the synthesis of both dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates. The research highlights a new synthetic method involving the Morita-Baylis-Hillman reaction. Methyl (2-formylphenoxy)acetate first undergoes a Morita-Baylis-Hillman reaction with different aldehydes. The resulting adducts can then undergo an intramolecular conjugate displacement reaction to yield dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates. Alternatively, reacting the acetates of these Morita-Baylis-Hillman adducts leads to the formation of methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

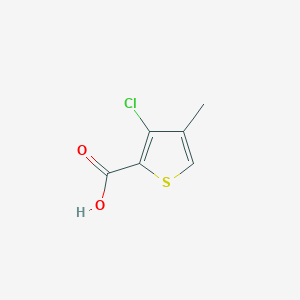
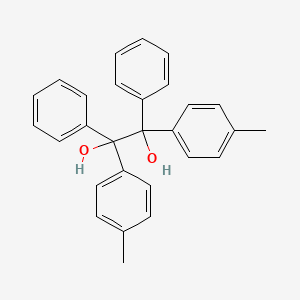
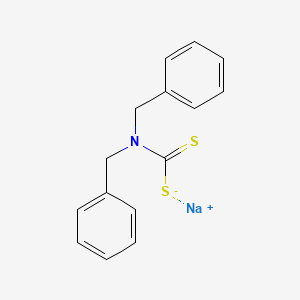
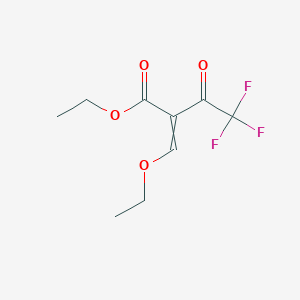
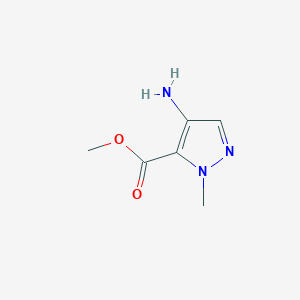

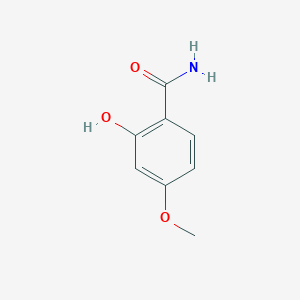
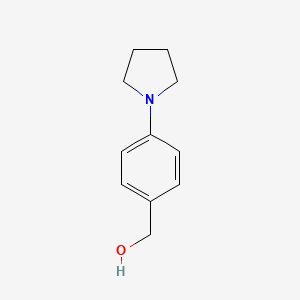
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
